

# Technical Support Center: KSM-66 High-Dosage

**Administration** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | ZLM-66    |           |  |  |  |
| Cat. No.:            | B15497795 | Get Quote |  |  |  |

This technical support center provides detailed information and guidance for researchers, scientists, and drug development professionals on the potential side effects associated with high-dosage administration of KSM-66 Ashwagandha extract.

## **Frequently Asked Questions (FAQs)**

Q1: What is the established No Observed Adverse Effect Level (NOAEL) for KSM-66 in preclinical studies?

A1: Preclinical toxicity studies in Wistar rats have established a No Observed Adverse Effect Level (NOAEL) for KSM-66 Ashwagandha root extract at 2000 mg/kg body weight per day when administered orally for 90 days.[1][2] Another study also determined the NOAEL to be 2000 mg/kg in rats.[3] In a 28-day sub-acute toxicity study, Ashwagandha root powder extract did not show any major abnormalities at doses up to 800 mg/kg.[4][5]

Q2: What are the reported side effects of KSM-66 in human clinical trials at standard dosages?

A2: In human clinical trials, KSM-66 is generally well-tolerated at the recommended dosage of 300-600 mg per day.[6][7][8] Most studies report no serious adverse events.[9][10] Some individuals may experience mild and transient side effects, including digestive discomfort, headaches, or drowsiness.[6]

Q3: Are there any documented cases of severe adverse effects with high-dosage Ashwagandha intake in humans?



A3: Yes, there are case reports in the literature of more severe adverse effects associated with Ashwagandha consumption, although not always specifically KSM-66. These include herbinduced liver injury, thyrotoxicosis, and adrenal insufficiency.[11][12] The daily intake in these cases ranged from 77 mg to 1350 mg of Ashwagandha extract.[12] It is important to note that these are individual case reports and may not be representative of the general population. A series of 23 case reports showed Ashwagandha-induced liver injury with cholestatic hepatitis being a common presentation.[2]

Q4: Is there ongoing research into the long-term safety of high-dosage KSM-66?

A4: Yes, there is an ongoing long-term clinical trial to evaluate the safety and efficacy of KSM-66 Ashwagandha at a dosage of 300 mg twice daily (600 mg/day) over a 12-month period in adults.[13][14] This study will provide more comprehensive data on the safety profile of long-term KSM-66 administration.

Q5: What are the potential contraindications for high-dosage KSM-66 administration?

A5: Based on available data and traditional use, high-dosage Ashwagandha should be used with caution in individuals with liver, endocrine, or autoimmune disorders, as well as in transplant recipients.[11] It is also generally advised that pregnant or breastfeeding women avoid Ashwagandha due to insufficient safety data.[6] Patients with hormone-sensitive prostate cancer are also advised to avoid use.[15] Additionally, individuals taking medications for thyroid disorders, diabetes, hypertension, immunosuppressants, or sedatives should consult with a healthcare professional before using high doses of Ashwagandha due to potential interactions. [7][15]

### **Quantitative Data Summary**

Table 1: Summary of Preclinical Toxicity Studies on Ashwagandha (Withania somnifera) Root Extract



| Study Type                          | Animal<br>Model | Dosage<br>Range                 | Duration | Key<br>Findings                                                                        | Reference |
|-------------------------------------|-----------------|---------------------------------|----------|----------------------------------------------------------------------------------------|-----------|
| Sub-acute<br>Toxicity               | Wistar Rats     | 200, 400, 800<br>mg/kg/day      | 28 days  | No major<br>abnormalities<br>observed.                                                 | [4][5]    |
| Acute Toxicity                      | Female Rats     | 2000 mg/kg                      | 14 days  | No mortality<br>or clinical<br>signs of<br>toxicity; LD50<br>>2000 mg/kg.              | [16]      |
| Sub-chronic<br>Toxicity             | Rats            | 100, 500,<br>1000<br>mg/kg/day  | 90 days  | No<br>observable<br>toxic effects;<br>NOAEL<br>determined<br>as 1000<br>mg/kg/day.     | [16]      |
| 90-Day<br>Repeated<br>Dose Toxicity | Wistar Rats     | 500, 1000,<br>2000<br>mg/kg/day | 90 days  | Well tolerated<br>up to 2000<br>mg/kg;<br>NOAEL<br>determined<br>as 2000<br>mg/kg/day. | [1][2]    |

Table 2: Summary of Human Clinical Trials and Case Reports on Ashwagandha Side Effects



| Study Type                  | Dosage of<br>Ashwagandha<br>Extract | Duration      | Reported Side<br>Effects                                                        | Reference |
|-----------------------------|-------------------------------------|---------------|---------------------------------------------------------------------------------|-----------|
| Clinical Trial              | 600 mg/day                          | 8 weeks       | Mild adverse effects comparable to placebo; no serious adverse events.          | [9]       |
| Clinical Trial              | 250 mg/day and<br>600 mg/day        | Not specified | Well-tolerated with no adverse events reported.                                 | [9]       |
| Case Reports                | 77 - 1350<br>mg/day                 | Not specified | Liver injury,<br>thyrotoxicosis,<br>suppression of<br>adrenal function.         | [12]      |
| Case Reports<br>(Series)    | Not specified                       | Not specified | Ashwagandha-<br>induced liver<br>injury, primarily<br>cholestatic<br>hepatitis. | [2]       |
| Clinical Trial<br>(Ongoing) | 600 mg/day (300<br>mg twice daily)  | 12 months     | To evaluate long-<br>term safety and<br>efficacy.                               | [13]      |

### **Experimental Protocols**

OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents (Adapted)

This protocol is a summary of the methodology typically followed in sub-chronic oral toxicity studies.

• Test Animals: Healthy, young adult rodents (commonly Wistar or Sprague-Dawley rats), nulliparous and non-pregnant females. Animals are randomized into control and treatment



groups.

- Dosage: At least three dose levels are used, plus a concurrent control group. The highest
  dose should induce toxic effects but not death or severe suffering. The lowest dose should
  not induce any evidence of toxicity. A satellite group may be included for the high-dose and
  control groups to observe recovery.
- Administration: The test substance (KSM-66) is typically administered orally by gavage once daily, seven days a week, for 90 days. The control group receives the vehicle only.

#### Observations:

- General Clinical Observations: At least once daily, observations for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- Body Weight and Food/Water Consumption: Recorded weekly.
- Ophthalmological Examination: Prior to the start of the study and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

#### Pathology:

- Gross Necropsy: All animals are subjected to a full gross necropsy which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
- Organ Weights: Weights of major organs are recorded.
- Histopathology: Microscopic examination of organs and tissues from the high-dose and control groups.

# **Mandatory Visualization**

Caption: OECD 408 Experimental Workflow Diagram.



Caption: Hypothetical Signaling Pathway of High-Dose Withanolides.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ninety-day repeated dose toxicity of Ashwagandha (Withania somnifera) root extract in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. ayush.gov.in [ayush.gov.in]
- 4. Sub-acute toxicity of Ashwagandha (Withania somnifera) root extract in wistar rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-acute toxicity of Ashwagandha (Withania somnifera) root extract in wistar rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wildfoods.co [wildfoods.co]
- 7. droracle.ai [droracle.ai]
- 8. feelgud.co.uk [feelgud.co.uk]
- 9. Science | KSM Ashwagandha [ksm66ashwagandhaa.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. rivm.nl [rivm.nl]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Ashwagandha: Is it helpful for stress, anxiety, or sleep? Health Professional Fact Sheet [ods.od.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: KSM-66 High-Dosage Administration]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15497795#potential-side-effects-of-high-dosage-ksm-66-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com